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Compound of Interest

Compound Name: Benzilic acid

Cat. No.: B119946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

benzilic acid, a key intermediate in the synthesis of various pharmaceuticals and a compound

of significant interest in chemical research. This document details the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic properties of benzilic acid, offering insights

into its molecular structure and functional groups. The guide includes detailed experimental

protocols for acquiring spectroscopic data and presents a clear correlation between the

spectral features and the chemical environment of the molecule.

Introduction to Benzilic Acid
Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) is a white crystalline organic compound. Its

structure, featuring a carboxylic acid, a hydroxyl group, and two phenyl rings attached to the

same carbon atom, gives rise to a unique spectroscopic fingerprint. Understanding this

fingerprint is crucial for its identification, purity assessment, and the analysis of its chemical

transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For benzilic acid, both ¹H and ¹³C NMR

spectroscopy are instrumental in confirming its structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b119946?utm_src=pdf-interest
https://www.benchchem.com/product/b119946?utm_src=pdf-body
https://www.benchchem.com/product/b119946?utm_src=pdf-body
https://www.benchchem.com/product/b119946?utm_src=pdf-body
https://www.benchchem.com/product/b119946?utm_src=pdf-body
https://www.benchchem.com/product/b119946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy of Benzilic Acid
The proton NMR spectrum of benzilic acid exhibits distinct signals corresponding to the

different types of protons present in the molecule. The chemical shifts are influenced by the

electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for Benzilic Acid in DMSO-d₆

Signal Assignment
Chemical Shift (δ)
in ppm

Multiplicity Integration

Aromatic Protons

(C₆H₅)
7.11 - 7.58 Multiplet 10H

Hydroxyl Proton (-OH) 6.4 Singlet 1H

Carboxylic Acid

Proton (-COOH)
13.3 Singlet 1H

Note: The chemical shifts of the hydroxyl and carboxylic acid protons can be broad and may

vary with concentration and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy of Benzilic Acid
The carbon-13 NMR spectrum provides information on the different carbon environments within

the benzilic acid molecule.

Table 2: ¹³C NMR Spectroscopic Data for Benzilic Acid

Signal Assignment Chemical Shift (δ) in ppm

Carboxylic Carbon (-COOH) 170 - 180

Aromatic Carbons (C₆H₅) 120 - 140

Quaternary Carbon (C(Ph)₂(OH)) ~79

The aromatic region of the ¹³C NMR spectrum can show multiple signals due to the different

chemical environments of the ipso, ortho, meta, and para carbons of the two phenyl rings.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of benzilic acid shows

characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for Benzilic Acid

Functional Group Absorption Range (cm⁻¹) Description of Peak

O-H Stretch (Alcohol) 3394 Broad

O-H Stretch (Carboxylic Acid) 2500 - 3300 Very Broad

C-H Stretch (Aromatic) ~3060 Sharp

C=O Stretch (Carboxylic Acid) 1715 Strong, Sharp

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-O Stretch (Alcohol &

Carboxylic Acid)
1050 - 1300 Medium

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of benzilic
acid.

NMR Spectroscopy Experimental Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 10-20 mg of dry benzilic acid powder.

Transfer the solid into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a

suitable solvent for benzilic acid and has a residual proton signal at ~2.50 ppm and a

carbon signal at ~39.52 ppm, which can be used for reference.

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A

brief period in an ultrasonic bath may aid dissolution.

Ensure the solution is clear and free of any suspended particles.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C frequency.

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This

will result in a spectrum with single lines for each unique carbon atom.

A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Experimental Protocol (KBr Pellet
Method)
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet):
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Take approximately 1-2 mg of dry benzilic acid and 100-200 mg of dry, finely ground

potassium bromide (KBr) of spectroscopic grade. The KBr should be dried in an oven to

remove any moisture.

In a clean agate mortar, gently grind the benzilic acid to a fine powder.

Add the KBr to the mortar and continue to grind the mixture until a fine, homogeneous

powder is obtained.

Transfer a portion of the mixture into a pellet-pressing die.

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes

to form a thin, transparent or translucent pellet.

Carefully remove the pellet from the die.

FT-IR Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Visualization of Workflows and Data Correlation
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the

logical relationship between the observed spectral data and the molecular structure of benzilic
acid.
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Caption: Experimental workflow for NMR and IR analysis of benzilic acid.
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Benzilic Acid Structure Spectroscopic Data
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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